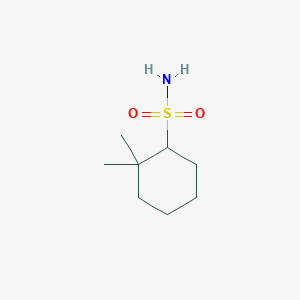![molecular formula C14H16F3NO2S B13226384 4-{[4-(Methylsulfanyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13226384.png)
4-{[4-(Methylsulfanyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(Methylsulfanyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a trifluoromethyl group, and a methylsulfanylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Methylsulfanyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Methylsulfanyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[4-(Methylsulfanyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{[4-(Methylsulfanyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The methylsulfanyl group can participate in redox reactions, potentially modulating the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(Methylsulfanyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxamide
- 4-{[4-(Methylsulfanyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylate
Uniqueness
4-{[4-(Methylsulfanyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H16F3NO2S |
|---|---|
Molecular Weight |
319.34 g/mol |
IUPAC Name |
4-[(4-methylsulfanylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H16F3NO2S/c1-21-11-4-2-9(3-5-11)6-10-7-18-8-13(10,12(19)20)14(15,16)17/h2-5,10,18H,6-8H2,1H3,(H,19,20) |
InChI Key |
ZMCUXSBXLXHZKU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CC2CNCC2(C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine dihydrochloride](/img/structure/B13226313.png)
![5-[(1H-Imidazol-4-yl)methyl]-3-(oxan-4-yl)-1,2,4-oxadiazole](/img/structure/B13226317.png)
![Benzyl 3-(aminomethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13226323.png)
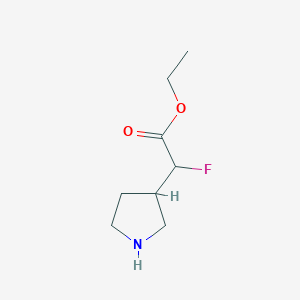
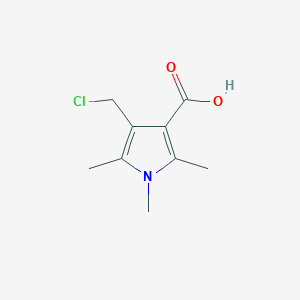
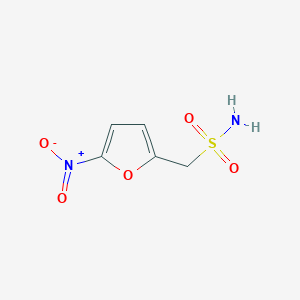
![4-[(2,2,2-Trifluoroethoxy)methyl]piperidin-2-one](/img/structure/B13226342.png)
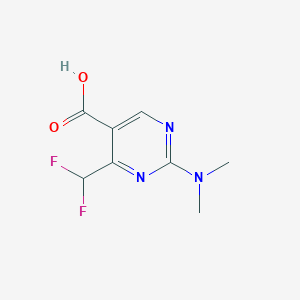
![3-bromo-1H,3aH-pyrazolo[1,5-a]pyrimidine](/img/structure/B13226347.png)
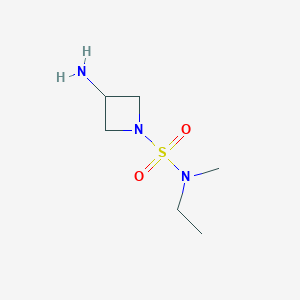
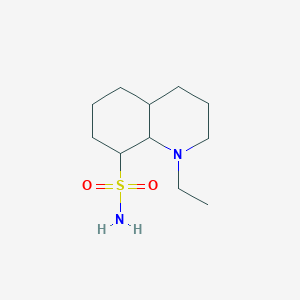
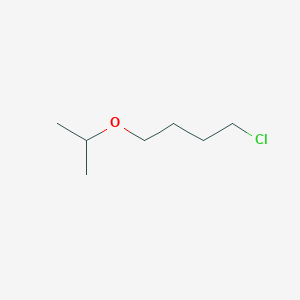
![{2-[(4-Methylphenyl)methyl]pyridin-3-yl}methanol](/img/structure/B13226361.png)
